molecular formula C21H22O7 B594865 dodoviscin I CAS No. 1372527-40-6

dodoviscin I

Cat. No.: B594865
CAS No.: 1372527-40-6
M. Wt: 386.4
InChI Key: LMOYOATYLHNKNP-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Types of Reactions: Dodoviscin I undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional hydroxyl groups or convert hydroxyl groups to carbonyl groups.

    Reduction: This reaction can reduce carbonyl groups to hydroxyl groups.

    Substitution: This reaction can replace hydrogen atoms with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce quinones, while reduction can yield alcohols .

Scientific Research Applications

Dodoviscin I has several scientific research applications, including:

Mechanism of Action

Dodoviscin I exerts its effects primarily by promoting adipocyte differentiation. It increases triglyceride content in 3T3L1 mouse fibroblasts by upregulating the expression of adipocyte-specific genes such as aP2 and GLUT4. The molecular targets involved include the cAMP response element-binding protein (CREB) and peroxisome proliferator-activated receptor gamma (PPARγ), which are key regulators of adipogenesis .

Comparison with Similar Compounds

Dodoviscin I is part of a series of isoprenylated flavonoids isolated from Dodonaea viscosa. Similar compounds include:

  • Dodoviscin A
  • Dodoviscin B
  • Dodoviscin C
  • Dodoviscin D
  • Dodoviscin E
  • Dodoviscin F
  • Dodoviscin G
  • Dodoviscin H
  • Dodoviscin J

These compounds share similar structures but differ in the positions and types of functional groups attached to the flavonoid backbone. This compound is unique in its specific arrangement of hydroxyl and isoprenyl groups, which contribute to its distinct biological activities .

Properties

IUPAC Name

5,7-dihydroxy-2-[4-hydroxy-3-(4-hydroxy-3-methylbutyl)phenyl]-3-methoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O7/c1-11(10-22)3-4-12-7-13(5-6-15(12)24)20-21(27-2)19(26)18-16(25)8-14(23)9-17(18)28-20/h5-9,11,22-25H,3-4,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMOYOATYLHNKNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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